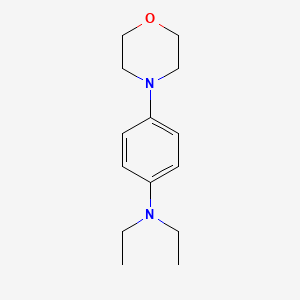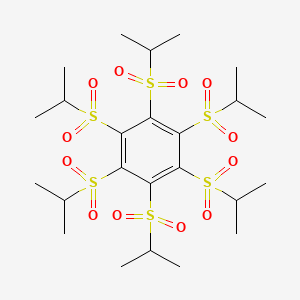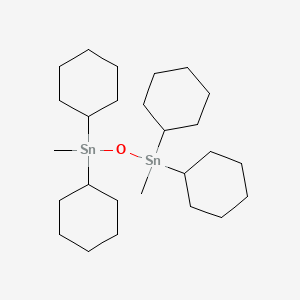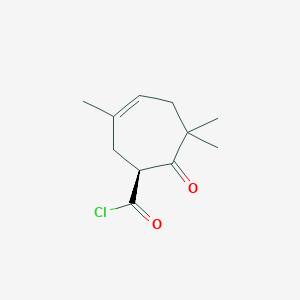![molecular formula C15H35IN2O6Si2 B14259662 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 406700-13-8](/img/structure/B14259662.png)
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of trimethoxysilyl groups attached to a dihydroimidazolium core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One effective method is the alkylation of sodium imidazolyl, obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an 82% yield .
Analyse Chemischer Reaktionen
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl groups.
Hydrolysis: The trimethoxysilyl groups can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols and siloxanes .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of immobilized ionic liquids and functionalized oxide particles.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the modification of biomaterials.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable and biocompatible coatings.
Industry: The compound is used in sol-gel technologies and as a coupling agent to promote adhesion between different materials
Wirkmechanismus
The mechanism of action of 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide primarily involves the formation of siloxane bonds. The trimethoxysilyl groups undergo hydrolysis to form silanols, which then condense to form siloxane bonds. These bonds provide coating strength and stability to modified surfaces. The compound’s ability to form stable siloxane bonds is crucial for its applications in various fields .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds such as:
Bis[3-(trimethoxysilyl)propyl]amine: This compound also contains trimethoxysilyl groups and is used as a coupling agent to promote adhesion between materials.
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used in similar applications but has a different core structure.
1-[3-(Trimethoxysilyl)propyl]urea: This compound is used for immobilizing surface atoms by forming ligands.
The uniqueness of this compound lies in its dihydroimidazolium core, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
406700-13-8 |
|---|---|
Molekularformel |
C15H35IN2O6Si2 |
Molekulargewicht |
522.52 g/mol |
IUPAC-Name |
trimethoxy-[3-[1-(3-trimethoxysilylpropyl)-1,2-dihydroimidazol-1-ium-3-yl]propyl]silane;iodide |
InChI |
InChI=1S/C15H34N2O6Si2.HI/c1-18-24(19-2,20-3)13-7-9-16-11-12-17(15-16)10-8-14-25(21-4,22-5)23-6;/h11-12H,7-10,13-15H2,1-6H3;1H |
InChI-Schlüssel |
SEOMWPAZLRJILR-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC[NH+]1CN(C=C1)CCC[Si](OC)(OC)OC)(OC)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)

![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)



![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)

